7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
7-(Benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused thiadiazolo-triazinone core. Its synthesis involves the cyclization of 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one with benzoyl isothiocyanate, releasing methanethiol during the reaction . X-ray crystallography confirms its planar structure, with anisotropic refinement of non-hydrogen atoms and a five-membered thiadiazole ring fused to the triazinone system . This compound belongs to a broader class of thiadiazolo-triazinones known for diverse biological activities, including antimicrobial and anti-tubercular properties .
Properties
IUPAC Name |
7-benzylsulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-10(17)16-11(14-13-8)19-12(15-16)18-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPSUBDPZHEVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with suitable reagents to form the desired thiadiazolo-triazine structure . The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzylsulfanyl Group
The benzylsulfanyl (-S-CH₂C₆H₅) moiety exhibits moderate nucleophilic displacement potential under specific conditions. Key observations include:
Mechanistic Insight :
The sulfur atom in the benzylsulfanyl group acts as a soft nucleophile. In polar aprotic solvents (e.g., DMF), deprotonation enhances nucleophilicity, enabling reactions with alkyl halides or activated aryl electrophiles .
Oxidation Reactions
The sulfanyl group is susceptible to oxidation, yielding sulfoxides or sulfones:
Example :
Treatment with H₂O₂ in acetic acid yields 7-(benzylsulfinyl)-3-methyl-4H-thiadiazolo-triazin-4-one, while KMnO₄ produces the sulfone derivative .
Cyclization and Ring Expansion
The thiadiazolo-triazinone scaffold participates in cycloaddition and ring-expansion reactions:
Case Study :
Reaction with acryloyl chloride in POCl₃ yields a hexacyclic adduct, confirmed via X-ray crystallography in analogs .
Electrophilic Aromatic Substitution (EAS)
The electron-rich triazine ring undergoes EAS at specific positions:
Example :
Chlorination with Cl₂ in CCl₄ introduces a chlorine atom at the C-7 position, adjacent to the sulfanyl group .
Acylation and Esterification
The triazinone oxygen and nitrogen atoms serve as nucleophilic sites:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| Acetyl chloride | N-4 | N-acetyl derivative | Catalytic TEA in CH₂Cl₂ |
| Benzoyl chloride | O-4 | Benzoylated oxo-group | Requires strong base (e.g., NaH) |
Key Data :
Acylation at N-4 proceeds with 85% yield, while O-4 benzoylation requires elevated temperatures (60°C) .
Interaction with Biological Targets
While not a classical chemical reaction, binding interactions inform reactivity:
Comparative Reactivity Table
A comparison with related compounds highlights substituent effects:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one have been evaluated for their cytotoxic properties against various cancer cell lines.
- A review article noted that derivatives of 1,3,4-thiadiazole exhibited significant anticancer activity against cell lines such as HEK 293 (human embryonic kidney), BT474 (breast cancer), and NCI-H226 (lung cancer) . The most active compounds demonstrated a concentration-dependent inhibition of cell viability.
Antibacterial Properties
Thiadiazole derivatives have also been investigated for their antibacterial properties. The synthesis of new compounds has shown promising results against various bacterial strains. A study focused on related compounds reported significant antibacterial activity, suggesting that modifications to the thiadiazole structure can enhance efficacy .
Anticoagulant Effects
Research into the anticoagulant potential of thiadiazole derivatives has revealed that some synthesized compounds can prolong plasma rectification and bleeding times. This suggests their potential use in developing new anticoagulant therapies .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various thiadiazole derivatives, researchers synthesized several new compounds and tested them against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC values significantly lower than standard treatments, highlighting their potential as effective anticancer agents .
Case Study 2: Antibacterial Activity Assessment
Another study synthesized a series of 1,2,3-triazole derivatives containing thiadiazole rings. These compounds were subjected to antibacterial testing against both Gram-positive and Gram-negative bacteria. The findings demonstrated that several derivatives had notable antibacterial effects, suggesting their potential for further development as antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological receptors, leading to its pharmacological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or interfere with DNA replication . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
- Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial potency. For example, 7-(3-chlorophenyl)-3-methyl derivatives show improved MIC values against Mycobacterium tuberculosis compared to non-halogenated analogs . Bulkier substituents (e.g., tert-butyl at position 3) improve metabolic stability but may reduce solubility . Aryloxy/acetic acid derivatives (e.g., 7-[(4-bromophenoxy)methyl]) exhibit broader antiviral activity due to enhanced membrane permeability .
- Crystallographic Insights: The 7-(2,4-dichlorophenyl) derivative forms inversion dimers via C–H···O hydrogen bonds, stabilizing its crystal lattice .
Key Research Findings
- Anti-TB Activity : The 3-tert-butyl-7-(2,3,4-trimethoxyphenyl) derivative shows an MIC of 6.25 µg/mL, comparable to streptomycin .
- Structural Stability : Electron-deficient aryl groups (e.g., dichlorophenyl) enhance thermal stability, with decomposition points >250°C .
- SAR Trends : Lipophilic substituents (e.g., benzylsulfanyl) improve bioavailability but may increase cytotoxicity .
Biological Activity
The compound 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activities, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 284.34 g/mol. The structure features a thiadiazole ring fused with a triazine moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₆S |
| Molecular Weight | 284.34 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in various cancer cell lines:
- Inhibition of Cell Proliferation : Research indicates that derivatives containing thiadiazole structures exhibit significant cytotoxicity against several cancer cell lines. For instance:
Antimicrobial Activity
Thiadiazole compounds have been extensively studied for their antimicrobial properties:
- Antibacterial Effects : Preliminary results suggest that the compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The effectiveness was compared with standard antibiotics.
- Antifungal Activity : The compound has also shown potential antifungal effects against strains like Candida albicans, indicating its broad-spectrum antimicrobial capabilities .
Other Pharmacological Activities
Beyond anticancer and antimicrobial properties, thiadiazole derivatives have been investigated for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and may serve as potential anti-inflammatory agents.
- Neuroprotective Potential : Research into the central nervous system (CNS) effects of similar compounds indicates possible neuroprotective activities through modulation of neurotransmitter systems .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of experiments evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines using the CCK-8 assay. The results indicated that certain modifications to the thiadiazole structure significantly enhanced anticancer activity.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis via mitochondrial pathways and modulates cell cycle checkpoints.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one?
- Methodology : The compound is typically synthesized via cyclization reactions. A key approach involves reacting 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with an acid (e.g., 2,4-dichlorobenzoic acid) in phosphorus oxychloride under reflux, followed by purification via recrystallization from aqueous dioxane . Alternative methods include nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene in a one-pot, metal-free protocol .
- Verification : Structural confirmation is achieved through IR, NMR, and mass spectrometry, with additional validation via X-ray crystallography to resolve complex stereochemistry .
Q. How is the molecular structure of this compound confirmed in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction is the gold standard. For example, disordered benzene rings in the structure are resolved by refining site occupancies (e.g., 0.509 and 0.491 for two positions) and analyzing dihedral angles between heterocyclic rings (e.g., 76.9° and 74.9° for disordered components) .
- Key Parameters : Bond lengths (e.g., S1···N3 contact at 2.801 Å) and hydrogen bonding patterns (e.g., C2—H2A···O1 interactions forming R22(18) motifs) are compared to literature values to validate the structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C-NMR : Assigns proton environments (e.g., benzylsulfanyl group protons at δ 4.2–4.5 ppm) and carbon signals.
- IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry : Determines molecular weight (e.g., m/z 379.37 for related derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysis : Use catalytic KOH (40% aqueous) for intramolecular cyclization, achieving >90% yields in one-pot reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to <2 hours) while maintaining purity .
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Case Study : Introducing aryloxymethyl or anilinomethyl groups to the thiadiazole moiety enhances antimicrobial activity. For example, derivatives with 4-chlorophenyl substituents show improved MIC values against Staphylococcus aureus .
- SAR Analysis : Computational modeling (e.g., docking studies) correlates electronic effects of substituents (e.g., electron-withdrawing Cl groups) with target binding affinity .
Q. How are crystallographic data contradictions (e.g., disordered atoms) addressed in structural reports?
- Methodology :
- Refinement Tools : Software like SHELX refines disorder by partitioning site occupancies (e.g., 0.509:0.491 ratio) and applying geometric restraints .
- Validation : Cross-checking with spectroscopic data (e.g., NMR coupling constants) ensures consistency between crystallographic and solution-phase structures .
Q. What strategies mitigate side reactions during multi-step synthesis?
- Methodology :
- Intermediate Trapping : Use NaBH4 to reduce intermediates (e.g., Schiff bases) and prevent thiadiazepine byproduct formation .
- pH Control : Maintain neutral conditions during thiol coupling to avoid undesired oxidation .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
